Reserpine

VMAT2 inhibition irreversible binding monoamine depletion

Researchers requiring sustained monoamine depletion face a critical limitation: reversible VMAT2 inhibitors (tetrabenazine, valbenazine) allow vesicle refilling within hours, confounding long-term behavioral studies. Reserpine provides the definitive solution-essentially irreversible VMAT1/VMAT2 binding (Ki = 12 nM) producing days-long depletion of norepinephrine, dopamine, and serotonin. • Irreversible binding confirmed by cryo-EM (cytoplasm-facing conformation, 3.17 Å resolution) • Sustained depletion enables depression phenotype studies impossible with reversible inhibitors • Validated [³H]reserpine probe for VMAT2 binding assays & high-throughput screening • ≥98% (HPLC) purity; global shipping from BenchChem

Molecular Formula C33H40N2O9
Molecular Weight 608.7 g/mol
CAS No. 50-55-5
Cat. No. B192253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReserpine
CAS50-55-5
SynonymsRaunervil
Raupasil
Rausedil
Rausedyl
Reserpine
Serpasil
Serpivite
V Serp
V-Serp
Molecular FormulaC33H40N2O9
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCOC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1
InChIKeyQEVHRUUCFGRFIF-MDEJGZGSSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid;  sol in benzene, ethyl acetate;  slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids.
In water, 73 mg/l @ 30 °C
1.13e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Reserpine: Irreversible VMAT2 Inhibitor


Reserpine (CAS 50-55-5) is an indole alkaloid derived from Rauwolfia serpentina that functions as an irreversible inhibitor of vesicular monoamine transporters 1 and 2 (VMAT1, VMAT2). Unlike reversible VMAT2 inhibitors that transiently block vesicular monoamine packaging, reserpine binds essentially irreversibly to the transporter protein, producing sustained depletion of norepinephrine, dopamine, and serotonin from presynaptic vesicles [1]. This irreversible mechanism distinguishes reserpine from therapeutically used reversible VMAT2 inhibitors such as tetrabenazine, valbenazine, and deutetrabenazine, which are employed for hyperkinetic movement disorders rather than hypertension [2].

Reserpine vs. Reversible VMAT2 Inhibitors


Reserpine cannot be substituted with tetrabenazine, valbenazine, deutetrabenazine, or other reversible VMAT2 inhibitors for applications requiring sustained, irreversible monoamine depletion. Cryo-EM structural studies demonstrate that reserpine and tetrabenazine utilize fundamentally distinct binding mechanisms: tetrabenazine binds in a lumen-facing conformation to occlude the transport cycle reversibly, whereas reserpine binds in a cytoplasm-facing conformation that expands the vestibule and irreversibly blocks substrate access [1]. In hippocampal slice preparations, reserpine's inhibitory effect was neurochemically proven to be irreversible and unaccompanied by any recovery in VMAT2 enzyme activity, whereas TBZ and VBZ produced only partial, shorter-duration inhibition that allowed vesicle refilling [2]. Furthermore, in neurotoxicity models, the long-lasting VMAT2 inhibition induced by reserpine enabled experimental paradigms where neurotoxins could be administered after hypothermia had resolved—a condition impossible to achieve with tetrabenazine pretreatment [3].

Reserpine: Key Differentiation Evidence


Irreversible VMAT2 Inhibition and Recovery

In a direct head-to-head ex vivo hippocampal slice study, reserpine (RSP) produced irreversible inhibition of vesicular storage and exocytotic release of [³H]noradrenaline and [³H]serotonin with no detectable recovery in VMAT2 enzyme activity. Tetrabenazine (TBZ) and valbenazine (VBZ), in contrast, produced reversible inhibition that was less effective and of much shorter duration, allowing vesicle refilling to resume [1].

VMAT2 inhibition irreversible binding monoamine depletion pharmacology

VMAT2 Binding Affinity: Reserpine vs. Tetrabenazine

Reserpine binds to human VMAT2 with a Ki of 12 nM, representing irreversible high-affinity interaction . In a cellular VMAT2 inhibition assay measuring FFN206 uptake, tetrabenazine exhibited an IC50 of 37 nM (0.037 μM), indicating reversible inhibition [1]. While both compounds demonstrate nanomolar potency, the irreversible nature of reserpine binding confers functional differences not captured by equilibrium affinity measurements alone.

VMAT2 binding inhibition constant affinity comparison biochemical assay

Cryo-EM Structures: Distinct VMAT2 Binding Conformations

Cryo-electron microscopy structures of human VMAT2 at 2.89-3.17 Å resolution revealed that reserpine and tetrabenazine utilize completely distinct inhibition mechanisms. Tetrabenazine binds in a lumen-facing conformation, locking the luminal gating lid in an occluded state to arrest the transport cycle reversibly. Reserpine binds in a cytoplasm-facing conformation, expanding the vestibule and blocking substrate access [1]. These structural differences provide a molecular explanation for why tetrabenazine and other VMAT2 inhibitors fail to bind competitively with reserpine—they interact at distinct sites [2].

Cryo-EM structure VMAT2 binding conformation structural biology

Antihypertensive Potency: Reserpine vs. Rauwolfia Alkaloids

In conscious spontaneously hypertensive rats (SHR), oral administration of Rauwolfia alkaloids produced the following potency ranking for antihypertensive activity: reserpine > CD-3400 = rescinnamine > syrosingopine. Reserpine demonstrated efficacy at 1-4 mg/kg p.o., while syrosingopine required 8-32 mg/kg p.o. to produce similar effects [1]. In human hypertensive subjects, syrosingopine did not demonstrate hypotensive potency equivalent to reserpine when administered orally, with evidence suggesting poor absorption or gastrointestinal inactivation in humans [2].

antihypertensive potency ranking Rauwolfia alkaloids in vivo pharmacology

Sedative Activity: Reserpine vs. Deserpidine and Rescinnamine

Using the roller-cage technique in mice, orally administered reserpine and deserpidine solutions were nearly equipotent and produced identical dose-response curves. Rescinnamine solutions were only one-third to one-fourth as effective as reserpine [1]. Notably, when administered as methylcellulose suspensions rather than solutions, reserpine's potency was significantly lower with a flatter dose-response curve, while deserpidine and rescinnamine maintained similar potency profiles to their solutions [1].

sedative activity CNS pharmacology Rauwolfia alkaloids behavioral pharmacology

Irreversible VMAT1/VMAT2 Binding and Isoform Selectivity

Reserpine binds irreversibly to both human VMAT1 and VMAT2 isoforms with Ki values of 34 nM and 12 nM, respectively, demonstrating approximately 2.8-fold selectivity for VMAT2 over VMAT1 . The irreversible binding requires an intact vesicular energy charge and pH gradient, and the resulting transporter inhibition persists for multiple days in vivo [1]. Tetrabenazine and related benzoquinolizine derivatives, by contrast, are reversible VMAT2 inhibitors with distinct binding kinetics.

VMAT1 VMAT2 binding affinity irreversible inhibition Ki

Reserpine: Recommended Research Applications


Sustained Monoamine Depletion: Depression and Parkinsonism Models

Reserpine's irreversible VMAT2 inhibition (Ki = 12 nM) and long-lasting monoamine depletion make it the standard pharmacological tool for inducing sustained norepinephrine, dopamine, and serotonin depletion in rodent models. Unlike reversible inhibitors such as tetrabenazine that allow vesicle refilling, reserpine produces depletion that persists for days, enabling behavioral studies of depression-like phenotypes (ptosis, hypothermia, akinesia) and evaluation of antidepressant candidates [1]. The irreversibility of reserpine's effect has been neurochemically confirmed in hippocampal slice preparations with no detectable recovery in VMAT2 enzyme activity [1].

Neurotoxin Potentiation via Sustained VMAT2 Blockade

For studies examining VMAT2-mediated protection against dopaminergic neurotoxins (MPP+, 6-OHDA), reserpine provides the necessary long-lasting transporter inhibition to separate hypothermia-related confounds from true VMAT2 blockade effects. As demonstrated by Cleren et al., reserpine's sustained VMAT2 inhibition allowed neurotoxin administration after hypothermia had resolved, enabling clear demonstration that VMAT2 inhibition potentiates both MPP+ and 6-OHDA toxicity. This experimental paradigm is not achievable with tetrabenazine due to its shorter duration of action [1].

VMAT2 Structural Biology and Binding Site Studies

Reserpine serves as a critical tool compound for structural studies of VMAT2 due to its distinct cytoplasm-facing binding conformation. Cryo-EM structures at 3.17 Å resolution reveal that reserpine expands the vestibule and blocks substrate access from the cytoplasmic side, in stark contrast to tetrabenazine's lumen-facing occlusion mechanism [1]. This structural distinction, combined with the fact that reserpine and tetrabenazine compete poorly for binding and interact at distinct sites [2], makes reserpine essential for studies examining the cytoplasmic substrate access pathway and for developing novel VMAT2 pharmacophores targeting the reserpine binding site.

Radioligand Binding Assays and VMAT2 Purification

[³H]Reserpine binding is a validated method for studying VMAT2 expression, purification, and pharmacological characterization. Reserpine binds essentially irreversibly to the vesicular amine transporter, and this property has been successfully exploited both to elucidate transport mechanisms and to purify the VMAT2 protein [1]. The irreversible nature of reserpine binding provides superior signal stability in radioligand binding assays compared to reversible ligands, and [³H]reserpine remains a standard probe for VMAT2 binding studies and high-throughput screening of novel VMAT2 inhibitors [2].

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